molecular formula C16H14N2 B8282294 N-Methyl-4-(quinolin-7-yl)aniline

N-Methyl-4-(quinolin-7-yl)aniline

Cat. No.: B8282294
M. Wt: 234.29 g/mol
InChI Key: HNKUILHTZUXQBZ-UHFFFAOYSA-N
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Description

N-Methyl-4-(quinolin-7-yl)aniline is a substituted aniline derivative featuring a quinoline moiety attached to the para position of the benzene ring, with a methyl group on the nitrogen atom of the aniline. Its structural rigidity, conferred by the quinoline system, enhances π-π stacking interactions, while the methyl group may modulate solubility and metabolic stability .

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

N-methyl-4-quinolin-7-ylaniline

InChI

InChI=1S/C16H14N2/c1-17-15-8-6-12(7-9-15)14-5-4-13-3-2-10-18-16(13)11-14/h2-11,17H,1H3

InChI Key

HNKUILHTZUXQBZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes compounds structurally related to N-Methyl-4-(quinolin-7-yl)aniline, based on similarity scores and functional group modifications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Similarity Score Source
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline 131802-60-3 C₁₇H₁₅N₃O₃ 309.33 g/mol Methoxy groups on quinoline, ether linkage 0.93
4-[(E)-2-Quinolin-7-ylethenyl]aniline 54-83-1 C₁₇H₁₄N₂ 246.31 g/mol Styryl linker instead of direct N-methyl N/A
2-(Quinolin-7-yl)aniline Not Provided C₁₅H₁₂N₂ 220.27 g/mol Aniline attached at quinoline C-2 position N/A
4-((6-Methoxyquinolin-4-yl)oxy)aniline 1783658-02-5 C₁₆H₁₃N₃O₂ 295.30 g/mol Methoxy group on quinoline, ether linkage 0.95

Functional Group Impact on Properties

  • Electron-Donating vs. The styryl-linked 4-[(E)-2-Quinolin-7-ylethenyl]aniline (CAS 54-83-1) shows extended conjugation, leading to redshifted UV-Vis absorption and higher molecular weight (246.31 g/mol vs. ~220–250 g/mol for others), which may influence solubility .
  • Positional Isomerism: 2-(Quinolin-7-yl)aniline (from ) demonstrates how attaching aniline at quinoline C-2 instead of C-4 alters π-stacking and hydrogen-bonding interactions. Its ¹³C NMR data (δ 150.6 for C-2, 148.7 for C-8a) highlight distinct electronic environments compared to C-4-substituted analogs .

Critical Analysis of Evidence

  • Contradictions and Gaps: and report high similarity scores for methoxy-substituted compounds but lack direct biological or spectroscopic data for this compound itself.

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